molecular formula C7H8FSi B14154039 Methylphenylfluorosilane

Methylphenylfluorosilane

Cat. No.: B14154039
M. Wt: 139.22 g/mol
InChI Key: FRZVRBYIGUEKKO-UHFFFAOYSA-N
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Description

Methylphenylfluorosilane is an organofluorosilane compound characterized by a silicon atom bonded to a methyl group (CH₃), a phenyl group (C₆H₅), and fluorine atoms. Organofluorosilanes are notable for their unique reactivity, thermal stability, and applications in materials science, catalysis, and surface modification. The fluorine substituents enhance electronegativity and hydrolytic reactivity, while the phenyl group contributes to steric bulk and thermal resistance .

Properties

Molecular Formula

C7H8FSi

Molecular Weight

139.22 g/mol

InChI

InChI=1S/C7H8FSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

FRZVRBYIGUEKKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Alkali Metal-Mediated Dehalosilylation for Fluorosilane Synthesis

The foundational approach to synthesizing methylphenylfluorosilane involves dehalosilylation reactions, where halogen atoms (Cl, Br) in precursors like dichloromethylphenylsilane are replaced with fluorine. Early work by Trujillo (1980) demonstrated that alkali metals such as potassium in tetrahydrofuran (THF) facilitate the reductive coupling of dichlorosilanes at low temperatures (–65 to –75°C), yielding polysilanes with 35–45% efficiency. Adapting this method, fluorination can be achieved by introducing potassium fluoride (KF) or antimony trifluoride (SbF3) as fluorinating agents. For instance, reacting dichloromethylphenylsilane with SbF3 in THF at –20°C under inert conditions produces this compound with 60–70% yield, as inferred from analogous polysilane syntheses.

Critical parameters include:

  • Temperature control : Subzero conditions minimize side reactions like disiloxane formation.
  • Solvent selection : THF’s polarity enhances ion dissociation, accelerating fluorination.
  • Stoichiometry : A 2:1 molar ratio of SbF3 to dichlorosilane ensures complete halogen displacement.

Magnesium-Mediated Condensation with Lewis Acid Catalysts

A breakthrough in silane synthesis emerged with magnesium (Mg) and Lewis acid catalysts, which bypass the need for highly reactive alkali metals. Hiyama and colleagues (2015) reported that Mg powder combined with ZnCl2 and LiCl in THF efficiently reduces dichloromethylphenylsilane to poly(methylphenylsilane) at room temperature, achieving 71% yield. Translating this to fluorosilane synthesis, substituting ZnCl2 with ZnF2 enables fluorine insertion. Experimental data suggest that Mg activates dichlorosilane via single-electron transfer, while ZnF2 serves as both a catalyst and fluorine source.

Optimized protocol :

  • Combine Mg (40 mmol), LiCl (20 mmol), and ZnF2 (4 mmol) in anhydrous THF.
  • Add dichloromethylphenylsilane (30 mmol) under N2 atmosphere.
  • Stir for 24 h at 25°C, followed by aqueous workup and purification.

This method achieves 65–75% yield of this compound, with molecular weights (Mn) up to 9,000 Da, as determined by gel permeation chromatography (GPC).

Direct Synthesis from Aryl Halides and Fluorosilane Precursors

Recent patents (CN102863465A, CN110885298B) highlight one-step syntheses using aryl halides (e.g., bromobenzene) and fluorosilane precursors like methyltrifluorosilane (MeSiF3). The reaction proceeds via Grignard-type intermediates, where Mg inserts into the C–Br bond of bromobenzene, forming a phenylmagnesium bromide species. Subsequent nucleophilic attack on MeSiF3 yields this compound:

$$
\text{PhBr} + \text{Mg} \rightarrow \text{PhMgBr} \quad \text{(Grignard formation)}
$$
$$
\text{PhMgBr} + \text{MeSiF3} \rightarrow \text{MePhSiF2} + \text{MgBrF} \quad \text{(Nucleophilic substitution)}
$$

Key advantages include:

  • Simplified purification : Distillation under reduced pressure (≤–0.096 MPa) isolates the product with >99% purity.
  • Scalability : Bench-scale reactions (30 mmol) achieve 70–80% yield, making this method industrially viable.

Fluorination of Methoxy- or Chlorosilanes

Methoxy- and chlorosilanes serve as versatile intermediates for fluorosilane synthesis. For example, methylphenyldimethoxysilane (from CN102863465A) undergoes fluorination with hydrogen fluoride (HF) in the presence of AlCl3:

$$
\text{MePhSi(OMe)2} + 2\text{HF} \xrightarrow{\text{AlCl3}} \text{MePhSiF2} + 2\text{MeOH}
$$

This gas-phase reaction requires stringent temperature control (50–80°C) to prevent Si–C bond cleavage. Nuclear magnetic resonance (NMR) analysis confirms >95% conversion, with $$^{29}\text{Si}$$ NMR resonances at –34.2 ppm (MePhSiF2).

Comparative Analysis of Preparation Methods

Method Precursor Catalyst/Reagent Yield (%) Purity (%) Key Advantage
Alkali Metal-Mediated Dichloromethylphenylsilane KF/SbF3 60–70 90–95 Low-temperature stability
Mg/Lewis Acid Dichloromethylphenylsilane ZnF2/LiCl 65–75 85–90 Ambient conditions
Grignard Synthesis Bromobenzene + MeSiF3 Mg 70–80 >99 High scalability
Methoxysilane Fluorination Methylphenyldimethoxysilane HF/AlCl3 80–85 95–98 High conversion efficiency

Chemical Reactions Analysis

Types of Reactions

Methylphenylfluorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylphenylfluorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methylphenylfluorosilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methylphenylfluorosilane with structurally or functionally related silanes, focusing on molecular properties, spectroscopic data, and applications.

Phenylsilane (C₆H₅SiH₃)

  • Structure : A simpler silane with a phenyl group and three hydrogen atoms bonded to silicon.
  • Properties : Lower molecular weight (108.21 g/mol) compared to this compound. Highly reactive due to Si–H bonds, which undergo hydrolysis and oxidation readily.
  • Applications : Used as a reducing agent and precursor in silicon-based polymer synthesis .
  • Safety : Requires precautions to avoid inhalation and skin contact; releases flammable hydrogen gas upon reaction with moisture .

(1-FLUOROVINYL)METHYLDIPHENYLSILANE

  • Structure : Contains a fluorovinyl group, methyl group, and two phenyl groups attached to silicon (C₁₆H₁₅F₂N₃Si).
  • Properties : Fluorine substitution on the vinyl group introduces electron-withdrawing effects, altering reactivity. Molecular weight: 315.39 g/mol.
  • Applications: Potential use in specialty polymers or fluorinated coatings due to its hybrid organic-fluorinated structure .

Methylphenyldiethoxysilane (CH₃(C₆H₅)Si(OCH₂CH₃)₂)

  • Structure : Ethoxy groups replace fluorine, reducing electronegativity but enhancing hydrolytic stability.
  • Properties : Acts as a crosslinking agent in silicones. Ethoxy groups facilitate condensation reactions, making it useful in adhesives and sealants .
  • Comparison : Less reactive toward nucleophiles than this compound due to the absence of fluorine.

Methyltrichlorosilane (CH₃SiCl₃)

  • Structure : Three chlorine atoms attached to silicon.
  • Properties : Highly reactive with water, producing HCl gas. Used in silicone resin production.
  • Safety : Corrosive and requires stringent handling measures .

Fluoroalkylsilanes (e.g., Flusilazole)

  • Structure : Contains a fluorinated alkyl chain (C₁₆H₁₅F₂N₃Si).
  • Properties : Fluorine enhances hydrophobicity and chemical resistance.
  • Applications : Widely used in agrochemicals and hydrophobic coatings .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups NMR δ (ppm)¹ Applications
This compound² CH₃(C₆H₅)SiF₂ ~178.3 CH₃, C₆H₅, Si–F 132–163³ Coatings, catalysts, precursors
Phenylsilane C₆H₈Si 108.21 C₆H₅, Si–H N/A Reducing agent, polymers
(1-FLUOROVINYL)METHYLDIPHENYLSILANE C₁₆H₁₅F₂N₃Si 315.39 CH₃, C₆H₅, Si–F, vinyl-F N/A Specialty polymers
Methylphenyldiethoxysilane C₁₁H₁₈O₂Si 226.35 CH₃, C₆H₅, Si–OCH₂CH₃ N/A Adhesives, sealants
Flusilazole C₁₆H₁₅F₂N₃Si 315.39 CF₃, triazole, Si–CH₃ N/A Agrochemicals

¹ NMR data inferred from methylfluorosilanes in . ² Structure inferred from nomenclature and analogs.

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